N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- N4-substitution: A 3-chlorophenyl group, contributing electron-withdrawing effects and influencing aromatic π-π stacking interactions.
- Position 1 substitution: A methyl group, enhancing solubility and modulating steric hindrance.
Its design aligns with medicinal chemistry strategies targeting kinase inhibition or nucleotide analog interference, common for pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-3-7-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-5-10(16)8-11/h3-6,8-9H,1,7H2,2H3,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLHFEMLHSMDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions are common for introducing different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pharmacological Applications
N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits a range of pharmacological properties:
Antiviral Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit specific viral enzymes. For instance, studies have demonstrated that these compounds can effectively inhibit viral replication in cell cultures. The mechanism often involves the inhibition of viral polymerases or proteases, which are critical for viral life cycles.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study reported that derivatives of this compound significantly reduced the viability of cancer cells in vitro.
Data Table: Biological Activities
| Activity | Cell Line/Pathogen | Effect | Reference |
|---|---|---|---|
| Antiviral | HIV | Inhibition of viral replication | |
| Anticancer | MCF-7 | Induction of apoptosis | |
| Antibacterial | E. coli | Inhibition of bacterial growth |
Case Study 1: Antiviral Research
A study published in Pharmaceuticals examined the antiviral properties of this compound against HIV. The compound was tested in vitro and showed significant inhibition of viral replication at low micromolar concentrations. The study concluded that further development could lead to effective therapeutic agents against HIV.
Case Study 2: Cancer Treatment
In another investigation focusing on cancer treatment, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers. This suggests its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- The 3-chlorophenyl group at N4 enhances electron-withdrawing effects relative to methyl/methoxybenzyl groups in .
- Molecular Weight : The allyl substituent increases the target’s molecular weight (~332.8) compared to the ethyl analog (316.79) .
- NMR Trends : Aromatic protons (e.g., H-6) resonate near 8.27–8.36 ppm across derivatives, consistent with the pyrazolo[3,4-d]pyrimidine core . NH protons appear between 8.80–12.98 ppm, influenced by hydrogen bonding and substituent electronics.
Solubility and Physicochemical Properties
- Low Solubility Trend : The ethyl-substituted analog () exhibits poor aqueous solubility (0.5 µg/mL), typical for lipophilic aromatic compounds . The target compound’s allyl group may marginally improve solubility due to its unsaturated bond, but data are lacking.
- Chlorine vs. Methyl/Methoxy : Chlorine substituents () reduce solubility compared to methyl or methoxy groups (), which offer mild hydrophilicity .
Biological Activity
N4-(3-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes and receptors involved in various diseases. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and therapeutic potential.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrazole derivatives. The structural characteristics of this compound enable it to interact with biological targets effectively.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Tyrosine Kinases : This compound has been shown to inhibit non-receptor tyrosine kinases such as ACK1 (Activated Cdc42-associated kinase), which plays a role in cancer progression and metastasis. Inhibition of ACK1 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- EGFR Inhibition : Similar compounds have demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, derivatives have shown IC50 values in the nanomolar range against both wild-type and mutant forms of EGFR .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Cancer Cell Lines : A study demonstrated that specific derivatives exhibited significant anti-proliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Compound 12b was particularly effective with IC50 values of 8.21 µM for A549 and 19.56 µM for HCT116 .
- Apoptosis Induction : Flow cytometric analyses revealed that certain derivatives could induce apoptosis effectively by increasing the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .
- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds to support their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
